7-[(3-chlorobenzyl)oxy]-8-methyl-4-phenyl-2H-chromen-2-one
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Overview
Description
7-[(3-CHLOROPHENYL)METHOXY]-8-METHYL-4-PHENYL-2H-CHROMEN-2-ONE is a synthetic organic compound belonging to the class of chromen-2-one derivatives. These compounds are known for their diverse biological activities and are often studied for their potential therapeutic applications.
Preparation Methods
The synthesis of 7-[(3-CHLOROPHENYL)METHOXY]-8-METHYL-4-PHENYL-2H-CHROMEN-2-ONE typically involves the reaction of 3-chlorophenylmethanol with 8-methyl-4-phenyl-2H-chromen-2-one under specific conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF). The mixture is heated to facilitate the reaction, resulting in the formation of the desired compound .
Chemical Reactions Analysis
7-[(3-CHLOROPHENYL)METHOXY]-8-METHYL-4-PHENYL-2H-CHROMEN-2-ONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be performed using agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the reduction of specific functional groups.
Scientific Research Applications
Chemistry: It serves as a precursor for the synthesis of other complex organic molecules.
Biology: The compound exhibits biological activities such as antimicrobial and anticancer properties, making it a subject of interest in drug discovery and development.
Medicine: Due to its potential therapeutic effects, it is being explored for the treatment of various diseases, including cancer and infectious diseases.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 7-[(3-CHLOROPHENYL)METHOXY]-8-METHYL-4-PHENYL-2H-CHROMEN-2-ONE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins involved in disease progression. For example, it may inhibit the activity of enzymes like kinases, which play a crucial role in cell signaling and proliferation. By targeting these enzymes, the compound can exert its therapeutic effects, such as inhibiting cancer cell growth .
Comparison with Similar Compounds
7-[(3-CHLOROPHENYL)METHOXY]-8-METHYL-4-PHENYL-2H-CHROMEN-2-ONE can be compared with other similar compounds, such as:
Coumarins: These compounds share a similar chromen-2-one structure and exhibit various biological activities, including anticoagulant and anticancer properties.
Flavonoids: These are polyphenolic compounds with a similar core structure and are known for their antioxidant and anti-inflammatory effects.
The uniqueness of 7-[(3-CHLOROPHENYL)METHOXY]-8-METHYL-4-PHENYL-2H-CHROMEN-2-ONE lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other related compounds.
Properties
Molecular Formula |
C23H17ClO3 |
---|---|
Molecular Weight |
376.8 g/mol |
IUPAC Name |
7-[(3-chlorophenyl)methoxy]-8-methyl-4-phenylchromen-2-one |
InChI |
InChI=1S/C23H17ClO3/c1-15-21(26-14-16-6-5-9-18(24)12-16)11-10-19-20(13-22(25)27-23(15)19)17-7-3-2-4-8-17/h2-13H,14H2,1H3 |
InChI Key |
KIKCPCDKVLIYJJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC2=C1OC(=O)C=C2C3=CC=CC=C3)OCC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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